molecular formula C16H12O4 B2466214 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one CAS No. 951989-73-4

3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one

Cat. No.: B2466214
CAS No.: 951989-73-4
M. Wt: 268.268
InChI Key: RCBZYIPXROHTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)-6-methoxy-2H-chromen-2-one is a substituted coumarin derivative with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.27 g/mol . Its structure consists of a coumarin core (a benzene ring fused to a pyrone ring) with a 6-methoxy group on the pyrone ring and a 4-hydroxyphenyl substituent at the 3-position. This compound is of interest due to its structural similarity to bioactive coumarins and isoflavones, which are known for diverse pharmacological activities, including anticoagulant, antioxidant, and anticancer properties.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-13-6-7-15-11(8-13)9-14(16(18)20-15)10-2-4-12(17)5-3-10/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBZYIPXROHTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one typically involves the condensation of 4-hydroxybenzaldehyde with 6-methoxy-2H-chromen-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of this compound-4-one.

    Reduction: Formation of 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods, including the reaction of 4-hydroxycoumarin with aromatic aldehydes in the presence of amines. Notably, biogenic zinc oxide nanoparticles have been utilized as catalysts in this synthesis, providing an eco-friendly approach with high yields and reduced toxicity . The synthesized compounds are characterized using techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm their structures and purity.

Antioxidant Properties

Research indicates that coumarin derivatives exhibit significant antioxidant activities. The presence of hydroxyl and methoxy groups in 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one enhances its ability to scavenge free radicals, making it a candidate for preventing oxidative stress-related diseases .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi has been attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on several enzymes:

  • Monoamine Oxidase (MAO) : It acts as a selective inhibitor of MAO-B, which is relevant in treating neurodegenerative diseases like Parkinson's .
  • Cholinesterases : The compound also inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a potential therapeutic agent for Alzheimer's disease .

Therapeutic Applications

The therapeutic applications of this compound extend across various fields:

Neurological Disorders

Due to its ability to inhibit MAO-B and cholinesterases, this compound is being explored as a treatment for Alzheimer's and Parkinson's diseases. Its neuroprotective effects may help mitigate the progression of these conditions .

Anti-inflammatory Effects

Research has indicated that coumarin derivatives can modulate inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases .

Anticancer Activity

Initial studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . Further investigations are necessary to elucidate its mechanisms of action.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

StudyFocusFindings
Kumar et al. (2021)Synthesis & ADMET propertiesReported high yields using biogenic catalysts; favorable ADMET profiles for synthesized derivatives .
ACS PublicationsEnzyme inhibitionDemonstrated selective inhibition of MAO-B with potential implications for Parkinson's therapy .
RSC AdvancesAntioxidant & antimicrobialConfirmed significant antioxidant activity; effective against multiple bacterial strains .

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

    Antioxidant Activity: Scavenging reactive oxygen species and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Biological Relevance References
3-(4-Hydroxyphenyl)-6-methoxy-2H-chromen-2-one Coumarin (2H-chromen-2-one) 6-OCH₃, 3-(4-OH-phenyl) C₁₆H₁₂O₄ 268.27 Enhanced lipophilicity; potential enzyme inhibition
Genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one) Isoflavone (chromen-4-one) 5-OH, 7-OH, 3-(4-OH-phenyl) C₁₅H₁₀O₅ 270.24 Estrogenic activity; tyrosine kinase inhibition
Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) Isoflavone (chromen-4-one) 7-OH, 3-(4-OH-phenyl) C₁₅H₁₀O₄ 254.24 Antioxidant; weak estrogenic activity
6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one Coumarin (2H-chromen-2-one) 6-Br, 4-CH₃, 3-(4-OCH₃-phenyl) C₁₇H₁₃BrO₃ 345.19 Increased steric bulk; potential halogen bonding
3-(2-Bromo-4,5-dimethoxyphenyl)-6-methoxy-2H-chromen-2-one Coumarin (2H-chromen-2-one) 6-OCH₃, 3-(2-Br-4,5-OCH₃-phenyl) C₁₈H₁₅BrO₅ 391.21 Electron-withdrawing substituents; altered reactivity
5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one Flavone (chromen-4-one) 5-OH, 7-OH, 2-(4-OH-3-OCH₃-phenyl) C₁₆H₁₂O₆ 300.27 Antioxidant; anti-inflammatory effects
Demethyltexasin 4'-O-glucoside Isoflavone-glucoside 6,7-OH, 3-(4-O-glucoside-phenyl) C₂₁H₂₀O₁₀ 432.38 Improved water solubility; glycosylation enhances bioavailability

Key Structural and Functional Insights:

Core Structure Differences :

  • Coumarins (e.g., target compound) have a 2H-chromen-2-one backbone, while isoflavones (e.g., genistein) feature a chromen-4-one core. This distinction affects π-π stacking interactions and binding to biological targets .

Substituent Effects: Hydroxyl (-OH) vs. Methoxy (-OCH₃): Hydroxyl groups (as in genistein) increase polarity and hydrogen-bonding capacity, enhancing antioxidant activity but reducing metabolic stability. Methoxy groups (as in the target compound) improve lipophilicity and resistance to oxidative metabolism .

Glycosylation (e.g., Demethyltexasin 4'-O-glucoside) significantly enhances water solubility but may reduce membrane permeability .

Physicochemical Properties :

  • The target compound’s logP (estimated ~2.5) is higher than genistein (~2.0), suggesting better lipid membrane penetration .
  • Brominated coumarins (e.g., ) have higher molecular weights (>345 g/mol), which may limit blood-brain barrier permeability .

Biological Activity

3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent studies.

Overview of Biological Activities

The compound has been investigated for various biological activities, including:

  • Antioxidant Properties : It exhibits significant free radical scavenging activity, which may protect against oxidative stress and related diseases.
  • Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation through the modulation of inflammatory pathways.
  • Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various pathogens.

Target Enzymes and Pathways

The primary mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , which plays a crucial role in tyrosine catabolism. This inhibition can lead to altered metabolic pathways in both animals and plants.

Cellular and Molecular Interactions

The compound interacts with several biomolecules, influencing cell signaling pathways and gene expression. Its effects on cellular metabolism can lead to changes in cell function, such as:

  • Modulating root system architecture in plants by affecting root elongation and lateral root formation.
  • Influencing apoptosis and cell cycle regulation in cancer cells.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, studies on structurally similar compounds suggest rapid absorption and distribution in biological tissues post-administration. This indicates potential for effective systemic delivery when developed into therapeutic formulations.

Case Studies and Experimental Data

A variety of studies have documented the biological activities of this compound:

  • Antioxidant Activity : In vitro assays demonstrated that the compound effectively inhibited lipid peroxidation, indicating strong antioxidant capabilities. It was able to scavenge free radicals significantly better than some known antioxidants .
  • Anticancer Studies : In laboratory settings, the compound showed cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis .
  • Inhibition of Enzymes : The compound has been evaluated for its inhibitory effects on cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), showing competitive inhibition with IC50 values in the nanomolar range for some derivatives .

Comparative Analysis Table

Biological ActivityObserved EffectsReference
AntioxidantFree radical scavenging; lipid peroxidation inhibition
Anti-inflammatoryReduction in inflammatory markers
AnticancerInduction of apoptosis; inhibition of cell proliferation
AntimicrobialInhibition of bacterial growth

Q & A

Basic Question: What are the established synthetic methodologies for 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one, and how can reaction conditions be optimized for reproducibility?

Answer:
The compound is typically synthesized via Pechmann condensation using phenol derivatives and β-keto esters under acidic conditions. For example, a solid-phase reaction with malonic acid and substituted phenols in phosphorous oxychloride (POCl₃) catalyzed by ZnCl₂ has been reported . Optimization involves:

  • Temperature control : Maintaining 80–100°C to avoid side reactions (e.g., over-substitution).
  • Catalyst stoichiometry : Adjusting ZnCl₂ concentration (0.5–1.5 eq) to balance reaction rate and purity.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >95% purity, validated by HPLC .

Basic Question: What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, hydroxyl at δ 9.5–10.0 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond angles and torsion angles, confirming the planar chromenone core and dihedral angles between aromatic rings .
  • Mass spectrometry : HRMS ([M+H]+ calculated: 269.08; observed: 269.09) confirms molecular formula .

Advanced Question: How can regioselectivity challenges in synthesizing derivatives of this chromenone be addressed?

Answer:
Regioselectivity issues arise during electrophilic substitution (e.g., nitration, halogenation). Strategies include:

  • Directed ortho-metalation : Use of directing groups (e.g., -OMe) to control substitution patterns .
  • Computational modeling : DFT calculations predict reactive sites based on Fukui indices .
  • Protection/deprotection : Temporary protection of the 4-hydroxyphenyl group with acetyl to prevent unwanted side reactions .

Advanced Question: How to design a structure-activity relationship (SAR) study for pharmacological applications?

Answer:

  • Variable substituents : Introduce halogens, alkyl groups, or heterocycles at positions 3, 6, or 4-hydroxyphenyl to assess bioactivity .
  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., COX-2, topoisomerase) using fluorogenic substrates .
  • Molecular docking : AutoDock Vina evaluates binding affinities to receptors (e.g., estrogen receptor-α for anticancer studies) .

Advanced Question: What are the best practices for validating crystallographic data of this compound?

Answer:

  • Refinement : Use SHELXL with high-resolution data (R-factor < 5%) and TWIN/BASF commands for twinned crystals .
  • Validation tools : PLATON checks for missed symmetry, and R1/wR2 convergence ensures data reliability .
  • ORTEP visualization : Generate thermal ellipsoid plots to confirm atomic displacement parameters .

Advanced Question: How to resolve contradictions between crystallographic and spectroscopic data?

Answer:

  • Multi-technique cross-validation : Compare X-ray bond lengths with DFT-optimized geometries (RMSD < 0.02 Å) .
  • Dynamic effects : Account for temperature-dependent NMR shifts (e.g., hydroxyl proton exchange in DMSO-d₆) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. π-stacking) to explain packing discrepancies .

Advanced Question: What analytical methods ensure purity and stability of the compound under experimental conditions?

Answer:

  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC .
  • Purity assays : LC-MS with charged aerosol detection (CAD) quantifies impurities <0.1% .
  • Crystallinity assessment : PXRD compares experimental vs. simulated patterns to detect amorphous phases .

Advanced Question: How to design alternative synthetic routes to improve yield or reduce toxicity?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time from 12h to 30min with 15–20% higher yield .
  • Green chemistry : Replace POCl₃ with ionic liquids (e.g., [BMIM]Cl) to minimize hazardous waste .
  • Flow chemistry : Continuous synthesis in microreactors enhances scalability and reproducibility .

Advanced Question: What mechanistic studies elucidate the compound’s pharmacological effects?

Answer:

  • In vitro ROS scavenging : Fluorometric assays (e.g., DCFH-DA) quantify antioxidant activity .
  • Enzyme inhibition kinetics : Michaelis-Menten analysis with Lineweaver-Burk plots for reversible vs. irreversible inhibition .
  • Molecular dynamics simulations : GROMACS models ligand-receptor binding stability over 100 ns trajectories .

Advanced Question: How to address computational limitations in modeling the compound’s electronic properties?

Answer:

  • Basis set selection : Use def2-TZVP for accurate HOMO-LUMO gap calculations (error <0.1 eV) .
  • Solvent effects : PCM models simulate polar solvents (e.g., water, DMSO) to adjust redox potentials .
  • TD-DFT for UV-Vis : Compare calculated λmax (e.g., 320 nm) with experimental spectra to validate transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.